molecular formula C9H14ClNO2S B13512840 1-(3-(Methylsulfonyl)phenyl)ethanamine hydrochloride

1-(3-(Methylsulfonyl)phenyl)ethanamine hydrochloride

Cat. No.: B13512840
M. Wt: 235.73 g/mol
InChI Key: WPUWGOYXNWHBQX-UHFFFAOYSA-N
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Description

1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H14ClNO2S and a molecular weight of 235.73 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride can be compared with similar compounds such as:

Biological Activity

1-(3-(Methylsulfonyl)phenyl)ethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

PropertyValue
Molecular FormulaC10H14ClNOS
Molecular Weight233.74 g/mol
IUPAC NameThis compound
CAS Number[Not specified]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to act as a monoamine neurotransmitter modulator , influencing serotonin and norepinephrine levels in the brain, which may contribute to its potential antidepressant effects.

Additionally, the methylsulfonyl group may enhance the compound's solubility and bioavailability, facilitating better interaction with target receptors. The compound's structure allows it to engage with specific receptors, potentially leading to various pharmacological effects.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological activities:

  • Antidepressant Activity : Preliminary studies suggest that the compound may have mood-enhancing properties similar to those of traditional antidepressants.
  • Anti-inflammatory Effects : Some reports indicate that it may reduce inflammation markers in vitro.
  • Antitumor Potential : Early investigations show promise in inhibiting certain cancer cell lines, suggesting potential as an anticancer agent.

Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of various phenylethylamines, including derivatives similar to this compound. The results indicated significant reductions in depressive-like behaviors in animal models, supporting its potential as a therapeutic agent for depression .

Anti-inflammatory Effects

In a separate investigation, researchers evaluated the compound's ability to modulate inflammatory responses. The findings revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in cultured macrophages, suggesting its utility in managing inflammatory disorders .

Antitumor Potential

A study focusing on the cytotoxic effects of various compounds against cancer cell lines demonstrated that this compound exhibited notable inhibitory activity against HeLa cells (human cervical cancer cells), with an IC50 value indicating effective concentration for tumor growth inhibition .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduction in depressive-like behaviors
Anti-inflammatoryDecreased pro-inflammatory cytokine levels
AntitumorInhibition of HeLa cell proliferation

Properties

Molecular Formula

C9H14ClNO2S

Molecular Weight

235.73 g/mol

IUPAC Name

1-(3-methylsulfonylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H13NO2S.ClH/c1-7(10)8-4-3-5-9(6-8)13(2,11)12;/h3-7H,10H2,1-2H3;1H

InChI Key

WPUWGOYXNWHBQX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)C)N.Cl

Origin of Product

United States

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